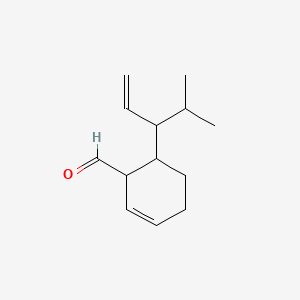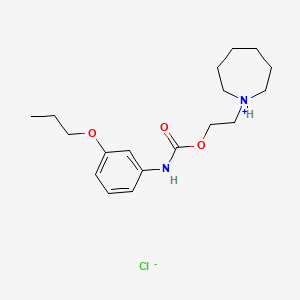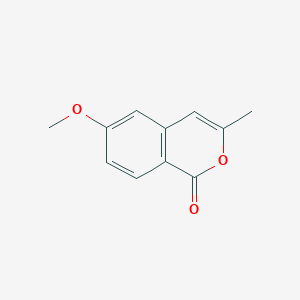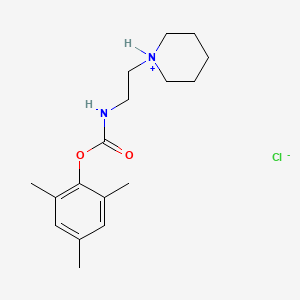
N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its mesityl ester group and piperidinoethyl moiety, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride typically involves the reaction of mesityl chloride with N-(2-piperidinoethyl)carbamic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The mesityl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride involves its interaction with specific molecular targets. The piperidinoethyl moiety may interact with receptors or enzymes, modulating their activity. The mesityl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Piperidinoethyl)carbamic acid, phenyl ester, hydrochloride
- N-(2-Piperidinoethyl)carbamic acid, benzyl ester, hydrochloride
Uniqueness
N-(2-Piperidinoethyl)carbamic acid, mesityl ester, hydrochloride is unique due to its mesityl ester group, which imparts distinct chemical properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
77985-28-5 |
|---|---|
Molekularformel |
C17H27ClN2O2 |
Molekulargewicht |
326.9 g/mol |
IUPAC-Name |
(2,4,6-trimethylphenyl) N-(2-piperidin-1-ium-1-ylethyl)carbamate;chloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-13-11-14(2)16(15(3)12-13)21-17(20)18-7-10-19-8-5-4-6-9-19;/h11-12H,4-10H2,1-3H3,(H,18,20);1H |
InChI-Schlüssel |
AYKLEDWGNCRCFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)NCC[NH+]2CCCCC2)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


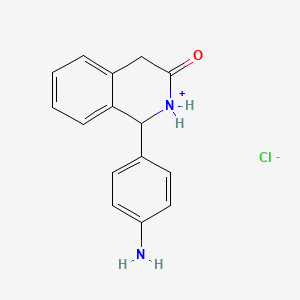
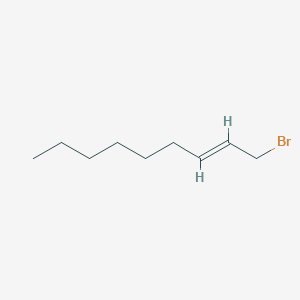
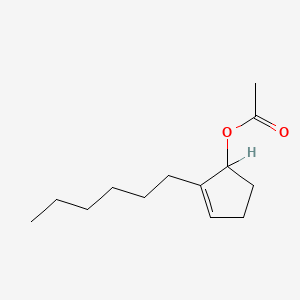


![Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine]](/img/structure/B13764924.png)
